molecular formula C18H11N5 B14182344 {4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile CAS No. 925707-14-8

{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile

Katalognummer: B14182344
CAS-Nummer: 925707-14-8
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: JLVSDFVLRHTEFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile is an organic compound characterized by its unique structure, which includes a benzyldiazenyl group attached to a phenyl ring, and an ethene-1,1,2-tricarbonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile typically involves a multi-step process. One common method starts with the diazotization of aniline derivatives, followed by coupling with benzyl halides to form the benzyldiazenyl intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of {4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with key signaling proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    {4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile: shares similarities with other diazenyl and nitrile-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Eigenschaften

CAS-Nummer

925707-14-8

Molekularformel

C18H11N5

Molekulargewicht

297.3 g/mol

IUPAC-Name

2-[4-(benzyldiazenyl)phenyl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C18H11N5/c19-10-16(11-20)18(12-21)15-6-8-17(9-7-15)23-22-13-14-4-2-1-3-5-14/h1-9H,13H2

InChI-Schlüssel

JLVSDFVLRHTEFE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN=NC2=CC=C(C=C2)C(=C(C#N)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.